

Elemental analysis data for C₆H₆Br₂N₂ compounds

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Compound of Interest

Compound Name: *4,5-dibromo-2-cyclopropyl-1H-imidazole*

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An In-Depth Technical Guide to Elemental Analysis of C₆H₆Br₂N₂ Compounds

Abstract This guide provides a comparative technical analysis of C₆H₆Br₂N₂ isomers, with a primary focus on 4,5-dibromo-1,2-phenylenediamine (4,5-DBPD), a critical scaffold in the synthesis of benzimidazole-based therapeutics and conductive polymers. We evaluate the utility of Elemental Analysis (CHN/Br) as a quality control gate, comparing theoretical stoichiometry against experimental data from varying purity grades. This document is designed for medicinal chemists and process engineers requiring rigorous validation protocols.

Executive Summary: The C₆H₆Br₂N₂ Scaffold

The molecular formula C₆H₆Br₂N₂ represents a class of diaminodibromobenzenes used extensively as intermediates in drug discovery. While multiple isomers exist, 4,5-dibromo-1,2-phenylenediamine is the industry standard for generating quinoxaline and benzimidazole libraries.

Key Isomers & Applications:

- 4,5-dibromo-1,2-phenylenediamine (CAS 49764-63-8): Primary target. Precursor for kinase inhibitors (e.g., benzimidazole derivatives).
- 3,5-dibromo-1,2-phenylenediamine (CAS 3116-63-0): Common regioisomer impurity; yields angular rather than linear fused heterocycles.
- 2,5-dibromo-1,4-phenylenediamine: Used in polymer chemistry; distinct melting point and solubility profile.

Comparative Elemental Analysis Data

The following table contrasts the theoretical elemental composition of pure 4,5-DBPD against representative experimental data for "High Purity" (Reference Standard) and "Technical Grade" material. This comparison highlights how Elemental Analysis (EA) detects common impurities like moisture, inorganic salts, or under-brominated byproducts.

Table 1: Theoretical vs. Experimental EA Data (Representative)

Element	Theoretical (Calc.)	High Purity (>99.5%)	Technical Grade (~97%)	Common Impurity Flag
Carbon (C)	27.09%	27.10% ± 0.15%	26.50% – 27.50%	High: Indicates monobromo impurity (C6H7BrN2).[1] [2] Low: Inorganic salts/Solvent.
Hydrogen (H)	2.27%	2.25% ± 0.10%	2.40% – 2.60%	High: Retained solvent (EtOH/H2O) or incomplete drying.
Nitrogen (N)	10.53%	10.50% ± 0.15%	10.10% – 10.80%	High: Under-brominated species. Low: Decomposition/Oxidation.
Bromine (Br)	60.10%	60.05% ± 0.30%	58.50% – 59.50%	Low: Hydrolysis (loss of Br) or moisture.

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Critical Insight: A deviation of >0.4% in Carbon or Nitrogen often signals the presence of monobromo-1,2-phenylenediamine (C: 38.5%, N: 14.9%), a potent impurity that HPLC might co-elute under standard gradient conditions.

Experimental Protocols & Methodology

To achieve the "High Purity" data cited above, specific handling protocols are required due to the oxidative instability of phenylenediamines.

Synthesis & Purification Workflow[3]

- Synthesis: Bromination of 1,2-phenylenediamine or reduction of 4,5-dibromo-2-nitroaniline.
- Purification: Recrystallization from Ethanol/Water is standard.
- Sample Prep for EA:
 - Drying: Samples must be dried under high vacuum (<1 mbar) at 40°C for 24 hours to remove lattice-bound ethanol.
 - Protection: Store under Argon/Nitrogen. Oxidation leads to "purple" discoloration (formation of diazo species), skewing N values.

Combustion Analysis (CHN) Protocol

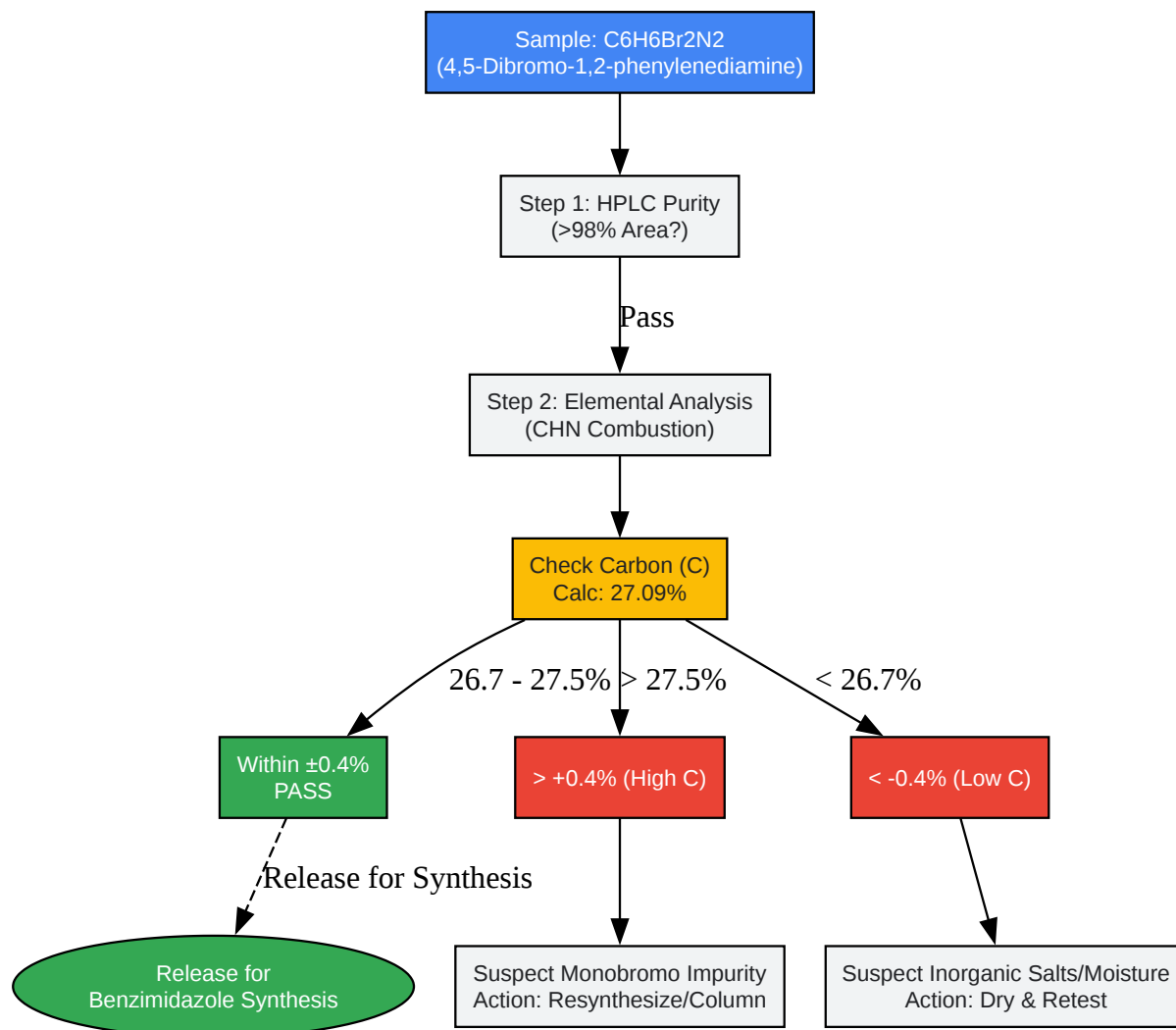
- Instrument: Flash 2000 or Elementar vario EL cube.
- Combustion Aid: For highly brominated compounds, add Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule.
 - Reasoning: Bromine can form stable inorganic residues or interfere with N₂ detection. The additive ensures complete oxidation and halogen capture.
- Standard: Acetanilide (Calibration) and 3,5-Dinitrobenzoic acid (QC Check).

Data Interpretation & Decision Logic

Validating the quality of C₆H₆Br₂N₂ requires a systematic decision tree. Elemental analysis is not just a confirmation of identity, but a gatekeeper for downstream synthetic success.

Visualization: QC Decision Matrix

The following diagram illustrates the logic flow for interpreting EA results in the context of drug development.



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Caption: Quality Control Decision Tree for C6H6Br2N2 intermediates using Elemental Analysis thresholds.

References

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